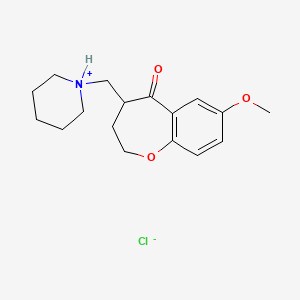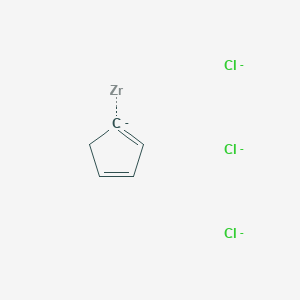
Cyclopenta-1,3-diene;zirconium;trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;zirconium;trichloride is an organometallic compound that plays a significant role in various chemical processes. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in catalysis and other applications. The compound consists of a cyclopentadienyl ligand bonded to a zirconium atom, which is further coordinated with three chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cyclopenta-1,3-diene;zirconium;trichloride typically involves the reaction of cyclopenta-1,3-diene with zirconium tetrachloride. One common method includes the use of tetrahydrofuran (THF) as a solvent, where the reaction is carried out at low temperatures (0-5°C) to ensure controlled addition and reaction . The mixture is then heated to reflux at around 66°C for a couple of hours to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-purity reagents and controlled environments ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;zirconium;trichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of nucleophiles such as Grignard reagents or organolithium compounds .
Major Products Formed
The major products formed from these reactions include various zirconium complexes, which can be further utilized in catalysis and material science applications.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;zirconium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are explored for their potential in biological imaging and as therapeutic agents.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings and composites.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;zirconium;trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the zirconium center, which stabilizes the compound and allows it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation in the presence of the zirconium catalyst, facilitating reactions such as polymerization and hydrogenation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanocene dichloride: Similar in structure but contains titanium instead of zirconium.
Ferrocene: Contains iron and is known for its stability and use in various applications.
Hafnocene dichloride: Contains hafnium and exhibits similar chemical properties to zirconium compounds.
Uniqueness
Cyclopenta-1,3-diene;zirconium;trichloride is unique due to its specific reactivity and stability, which makes it particularly useful in catalytic applications. Its ability to form stable complexes with a variety of ligands allows for versatile applications in both research and industry.
Propriétés
Formule moléculaire |
C5H5Cl3Zr-4 |
|---|---|
Poids moléculaire |
262.7 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;zirconium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
Clé InChI |
CWIIZFXENAKUGY-UHFFFAOYSA-K |
SMILES canonique |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


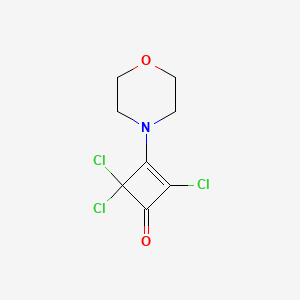
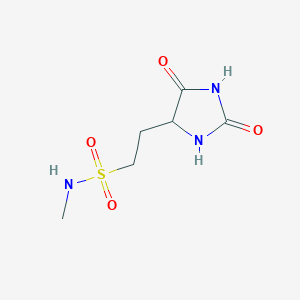

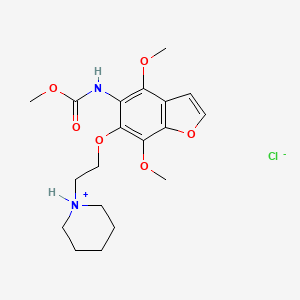
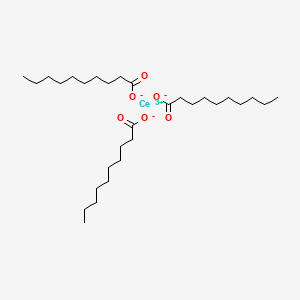
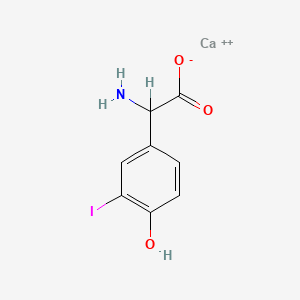
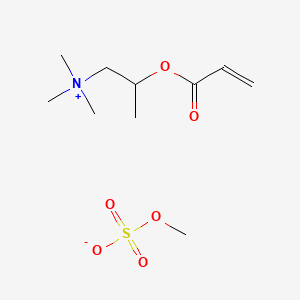

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

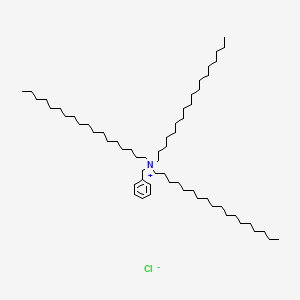
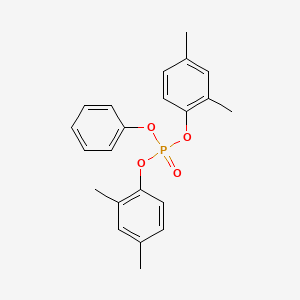
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
